3-(Pyridin-4-yl)morpholine
Overview
Description
3-(Pyridin-4-yl)morpholine is an organic compound that features a morpholine ring attached to a pyridine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Pyridin-4-yl)morpholine can be synthesized through several methods. One common approach involves the reduction of its 1-oxide . Another method includes the reaction of 3-aminopyridine with morpholine, followed by diazotation and coupling reactions . The reaction conditions typically involve the use of solvents like ethanol and reagents such as sodium hydroxide or sulfuric acid for specific steps.
Industrial Production Methods
Industrial production methods for this compound often utilize metal-catalyzed reactions, such as Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions . This method involves the use of organoboron reagents and palladium catalysts to form the desired carbon-carbon bonds.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide.
Reduction: Reduction of the N-oxide form can regenerate the parent compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom of the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Like sodium borohydride for reduction reactions.
Substituting agents: Such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the N-oxide, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
3-(Pyridin-4-yl)morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)morpholine involves its interaction with specific molecular targets. For instance, it acts by inhibiting selective norepinephrine reuptake, which can have significant pharmacological effects . The compound’s structure allows it to form hydrogen bonds and interact with various enzymes and receptors, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Pyridin-4-yl)morpholine include:
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in various medicinal applications.
Piperidine derivatives: These compounds also feature a nitrogen-containing ring and have been studied for their biological activities.
Uniqueness
What sets this compound apart is its combination of the morpholine and pyridine rings, which provides unique chemical and biological properties. This dual-ring structure allows for versatile interactions with molecular targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-pyridin-4-ylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-12-6-5-11-9/h1-4,9,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKIACFCCSSPTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617954 | |
Record name | 3-(Pyridin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143798-67-8 | |
Record name | 3-(Pyridin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40617954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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